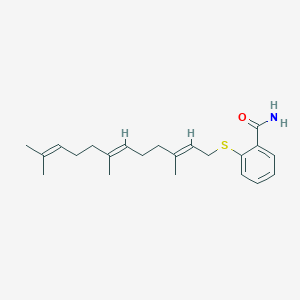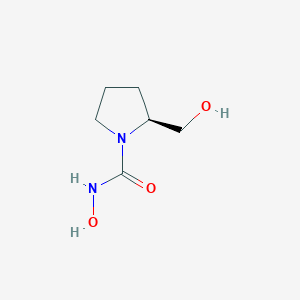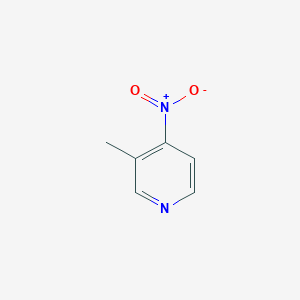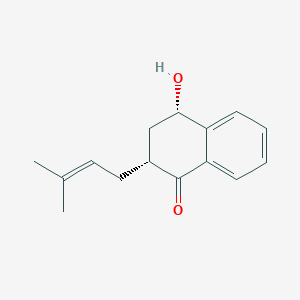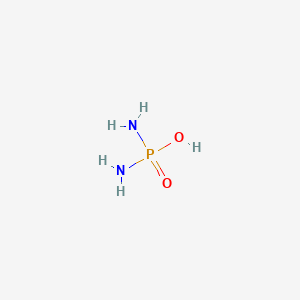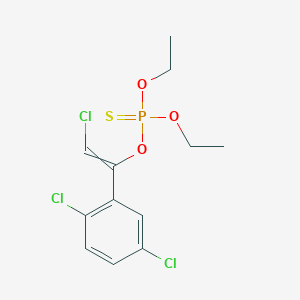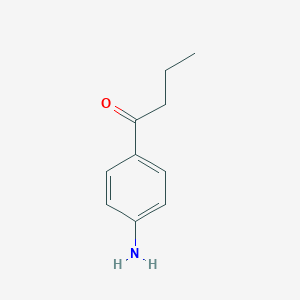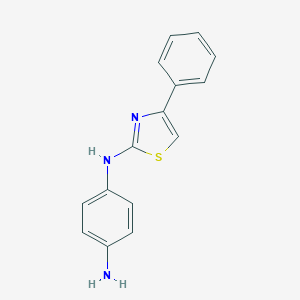
パナキシジオール
概要
説明
Panaxydiol is a naturally occurring compound found in the roots of Panax ginseng, a plant widely used in traditional Chinese medicine. It belongs to the class of tetracyclic triterpenoids and is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and hepatoprotective effects .
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of novel compounds with potential therapeutic applications.
Medicine: Investigated for its anti-inflammatory, anticancer, and hepatoprotective properties. .
作用機序
Target of Action
Panaxydiol, a compound derived from ginseng, has been found to primarily target macrophages and the Retinoic-acid-receptor-related orphan receptor (RORγ) . Macrophages play a crucial role in the immune response, while RORγ is a major transcription factor for proinflammatory IL-17A production .
Mode of Action
Panaxydiol acts as an inverse agonist of RORγ, selectively inhibiting its transcriptional activity . Despite its inverse agonist activity, panaxydiol induces the C-terminal AF-2 helix of RORγ to adopt a canonical active conformation . This interaction with RORγ leads to the inhibition of IL-17A production, which is known to result in inflammatory responses and autoimmune destruction of insulin-producing cells in the pancreas .
Biochemical Pathways
The action of Panaxydiol affects the RORγ/IL-17A axis , which is linked to the IL-17A pathway in pancreatic cells . By inhibiting this pathway, Panaxydiol can ameliorate conditions like Type 1 Diabetes (T1D) through improved pancreatic islet cell function . Furthermore, Panaxydiol has been found to influence cell growth, gene expression, and immunological responses .
Result of Action
Panaxydiol has been shown to have significant effects at the molecular and cellular levels. It promotes the proliferation and differentiation of hematopoietic progenitor cells and regulates immune function . In addition, it has been found to be very efficacious for treating mice and rats with conditions like ITP (Immune Thrombocytopenia), aplastic anemia, and myelosuppression caused by chemotherapy or radiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Panaxydiol. For instance, in the case of ginseng (from which Panaxydiol is derived), environmental factors like light, temperature, and soil conditions can affect the biosynthesis of ginsenosides, a group of secondary metabolites including Panaxydiol . .
生化学分析
Biochemical Properties
Panaxydiol interacts with various enzymes, proteins, and other biomolecules. It has been found to regulate tumor growth and the tumor microenvironment via various biochemical signaling pathways, and induce tumor apoptosis .
Cellular Effects
Panaxydiol influences cell function by regulating tumor growth and the tumor microenvironment . It impacts cell signaling pathways, gene expression, and cellular metabolism, leading to the induction of tumor apoptosis .
Molecular Mechanism
At the molecular level, Panaxydiol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions lead to the regulation of tumor growth and the tumor microenvironment .
Metabolic Pathways
Panaxydiol is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: Panaxydiol can be synthesized through various methods. One common approach involves the use of microbial transformation technology to modify the structure of panaxadiol, resulting in the formation of panaxydiol derivatives . Another method involves the acidic hydrolysis of total saponin extracts from Panax plants, followed by separation and purification using column chromatography .
Industrial Production Methods: The industrial production of panaxydiol typically involves the extraction of total saponins from Panax ginseng, followed by hydrolysis and purification processes. The raw materials are easily available, and the reaction conditions are mild, making the process cost-effective and suitable for large-scale production .
化学反応の分析
Types of Reactions: Panaxydiol undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation of panaxydiol can be achieved using Koenigs–Knorr, Helferich, and ortho-ester reaction conditions .
Common Reagents and Conditions:
Oxidation and Reduction:
Major Products: The major products formed from these reactions include various glycosides and derivatives of panaxydiol, which exhibit enhanced biological activities .
類似化合物との比較
Panaxydiol is structurally similar to other compounds found in Panax ginseng, such as panaxadiol and panaxatriol. it exhibits unique biological activities that distinguish it from these compounds:
Panaxadiol: Similar in structure but differs in its glycosylation pattern and specific biological activities.
Panaxatriol: Contains an additional hydroxyl group, which affects its biological properties.
Falcarinol and Falcarindiol: Other polyacetylenes with anticancer properties, but panaxydiol has shown more pronounced cytotoxic effects on certain cancer cell lines
特性
IUPAC Name |
(8E)-heptadeca-1,8-dien-4,6-diyne-3,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,12,15-19H,2-3,5-7,11,14H2,1H3/b15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVMWGREWREVQQ-NTCAYCPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C=CC#CC#CC(C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(/C=C/C#CC#CC(C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63910-76-9 | |
| Record name | 1,8-Heptadecadiene-4,6-diyne-3,10-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063910769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




